6-Cyclopropyloxane-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-cyclopropyloxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-9(11)8-3-1-2-7(12-8)6-4-5-6/h6-8H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXHYWGHIZYMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Cyclopropyloxane 2 Carboxylic Acid and Its Structural Analogs
Strategies for Oxane Ring Construction and Functionalization
The formation of the oxane ring and the precise placement of its substituents are critical steps in the synthesis of 6-cyclopropyloxane-2-carboxylic acid and its analogs. Methodologies often focus on controlling the stereochemistry at the C2 and C6 positions, which typically results in the thermodynamically favored cis-isomer where large substituents occupy equatorial positions. researchgate.net
The construction of the tetrahydropyran (B127337) ring is a central theme in modern organic synthesis. rsc.org A plethora of methods exist, ranging from classical acid-catalyzed cyclizations to more complex, metal-mediated processes. Common approaches include hetero-Diels-Alder reactions, Prins cyclizations, oxa-Michael reactions, and ring-closing metathesis. researchgate.netrsc.org
The Prins cyclization, in particular, has emerged as a powerful technique for creating functionalized tetrahydropyrans. rsc.orgnih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. rsc.org The resulting oxocarbenium ion intermediate undergoes cyclization to form the THP ring. rsc.org Various modifications of the Prins reaction have been developed to enhance stereoselectivity and substrate scope. For instance, the Mukaiyama aldol–Prins (MAP) cascade reaction introduces an internal nucleophile to trap the reactive oxocarbenium ion, preventing side reactions and leading to the desired tetrahydropyran. beilstein-journals.orgnih.gov Similarly, tandem allylation–silyl-Prins cyclization strategies have been employed to generate 2,6-disubstituted tetrahydropyrans with high stereocontrol. beilstein-journals.orgnih.gov
Other significant cyclization strategies include:
Hetero-Diels-Alder Cycloaddition: This [4+2] cycloaddition reaction provides a convergent route to dihydropyran systems, which can be subsequently reduced to the desired tetrahydropyran core. researchgate.net
Oxa-Michael Reactions: Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound is a widely used method for forming the THP ring. researchgate.net
Metal-Mediated Cyclizations: Palladium-catalyzed reactions have been successfully used to construct the THP ring subunit in the synthesis of complex natural products like (+)-neopeltolide. rsc.org
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol and an aldehyde to form an oxocarbenium ion, which cyclizes. | Powerful method for functionalized THPs; often thermodynamically controlled to give 2,6-cis products. | rsc.org |
| Mukaiyama Aldol–Prins (MAP) Cascade | An internal nucleophile (e.g., enol ether) traps the oxocarbenium ion intermediate. | Avoids side reactions and provides good yields of the THP product. | beilstein-journals.orgnih.gov |
| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition to form dihydropyran precursors. | Convergent and efficient for building the initial heterocyclic ring. | researchgate.net |
| Palladium(II)-Catalyzed Cyclization | Metal-catalyzed intramolecular reaction to form dihydropyran rings. | Can provide high diastereoselectivity (e.g., 2,6-trans products). | rsc.org |
Achieving specific regio- and stereochemistry is paramount in the synthesis of complex molecules containing a tetrahydropyran ring. For a 2,6-disubstituted oxane, the cis configuration is generally the more stable arrangement. researchgate.net Synthetic strategies are often designed to exploit this thermodynamic preference. researchgate.net
The Prins cyclization and its variants offer excellent stereocontrol. nih.govnih.gov For example, using a Lewis acid like TMSOTf in a silyl-Prins cyclization can produce cis-2,6-disubstituted tetrahydropyrans with high selectivity. beilstein-journals.org The stereochemical outcome is dictated by the chair-like transition state of the oxocarbenium ion intermediate. nih.gov
Ring-expansion strategies have also been developed for the stereoselective synthesis of functionalized pyrans. A microwave-assisted, Brønsted-acid-mediated ring-expansion of monocyclopropanated furans can lead to various pyran derivatives in high yields. nih.gov This method relies on the selective cleavage of an unactivated endocyclic C-C bond in the cyclopropane (B1198618), driven by a cyclopropylcarbinyl cation rearrangement. nih.gov This approach allows for the creation of highly functionalized six-membered heterocycles that are valuable for further synthetic elaboration. nih.gov
Advanced Cyclopropanation Techniques for the 6-Position Installation
The introduction of a cyclopropane ring at the C6 position of the oxane core requires specialized synthetic methods. Cyclopropanation is a fundamental reaction in organic synthesis, creating a strained three-membered ring that can significantly alter a molecule's properties. numberanalytics.com Modern techniques offer high levels of stereocontrol, which is essential for synthesizing specific isomers of this compound.
Transition metal catalysis is one of the most efficient strategies for constructing cyclopropane rings. univasf.edu.br Metal-catalyzed cyclopropanation reactions typically involve the reaction of a metal carbene species with an alkene. wikipedia.org Catalysts based on rhodium, copper, palladium, and gold are commonly employed. univasf.edu.br
Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate, are particularly common and effective catalysts for the decomposition of diazo compounds to generate metal carbenes. wikipedia.org These carbenes then add to an olefin in a concerted process, which generally retains the stereochemistry of the alkene. wikipedia.org The development of chiral rhodium catalysts has enabled highly enantioselective cyclopropanations. wikipedia.org For instance, the adamantylglycine derived catalyst Rh₂(S-TCPTAD)₄ has been shown to achieve high asymmetric induction (up to 98% ee) in the cyclopropanation of electron-deficient alkenes with aryldiazoacetates. nih.govrsc.org
Intramolecular cyclopropanation is also a powerful tool. Doyle's group developed a highly regio-, diastereo-, and enantioselective intramolecular cyclopropanation of dienyl aryldiazoacetates using chiral dirhodium catalysts. univasf.edu.br This demonstrates the potential for constructing complex, fused-ring systems involving a cyclopropane. More recently, a direct synthesis of bicyclo[1.1.1]pentanes was achieved through a sequential process involving a dirhodium-catalyzed intramolecular cyclopropanation to form a bicyclo[1.1.0]butane, followed by a photoinduced carbene addition. acs.org
| Catalyst Type | Common Metals | Carbene Source | Key Features | Reference |
|---|---|---|---|---|
| Rhodium Carboxylates | Rhodium (Rh) | Diazo compounds (e.g., ethyl diazoacetate) | Highly efficient; chiral variants allow for high enantioselectivity. | wikipedia.org |
| Copper Complexes | Copper (Cu) | Diazo compounds | Historically significant; chiral bis(oxazoline) ligands provide high effectiveness. | thieme-connect.de |
| Palladium Catalysts | Palladium (Pd) | Various precursors via allylpalladium or palladacycle intermediates. | Versatile for various cyclopropane constructions. | univasf.edu.br |
| Cobalt Porphyrins | Cobalt (Co) | In situ generated α-heteroaryldiazomethanes | Effective for asymmetric radical cyclopropanation, overcoming catalyst poisoning issues. | nih.gov |
In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemocatalysis for cyclopropanation reactions. wpmucdn.com Engineered enzymes, particularly heme-containing proteins like myoglobin (B1173299) and cytochrome P450, can catalyze carbene transfer to olefins with exceptional levels of stereoselectivity. nih.govacs.org
The Fasan group has demonstrated that engineered myoglobin variants can catalyze the cyclopropanation of a broad range of alkenes using diazo compounds as carbene donors, achieving excellent diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.). wpmucdn.comnih.gov This biocatalytic strategy has been successfully applied to the synthesis of fluorinated cyclopropanes, which are highly desired motifs in medicinal chemistry. wpmucdn.comnih.gov Furthermore, engineered globins from Bacillus subtilis have been used for the preparative-scale synthesis of a key cyclopropane precursor to the drug ticagrelor, affording the product in 79% yield with >99% dr and 98% ee. acs.org
These biocatalytic systems offer several advantages:
High Stereoselectivity: Enzymes can provide access to specific stereoisomers that are difficult to obtain through chemical catalysis. nih.govacs.org
Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media under ambient temperature and pressure.
Sustainability: Biocatalysis avoids the use of toxic heavy metals and harsh reagents.
Donor-acceptor (D-A) cyclopropanes are highly versatile synthetic intermediates. researchgate.net These molecules contain vicinal electron-donating and electron-withdrawing groups, which activate the cyclopropane ring for various transformations. researchgate.netacs.org The ring strain combined with the electronic push-pull effect allows for facile ring-opening under mild conditions, typically with a Lewis acid, to generate a 1,3-dipole. nih.gov
This 1,3-dipole can then participate in a variety of formal (3+n) cycloaddition reactions to construct larger carbo- and heterocyclic scaffolds. nih.govresearchgate.net While this strategy is often used to open the cyclopropane ring, the principles of D-A substitution are also relevant to the synthesis of the cyclopropane itself. The most common methods for synthesizing D-A cyclopropanes include the reaction of nucleophilic alkenes with diazo compounds or the Corey-Chaykovsky reaction between electrophilic alkenes and sulfur ylides. researchgate.net
In the context of synthesizing a 6-cyclopropyloxane, a D-A strategy could be envisioned where a precursor alkene on the C6 side chain is functionalized with an appropriate donor or acceptor group to facilitate a highly stereoselective cyclopropanation. The resulting donor and acceptor groups on the cyclopropane ring could then be further manipulated or removed to yield the final target structure. nih.gov
Carboxylic Acid Group Introduction and Manipulation at the 2-Position
The introduction of a carboxylic acid group at the 2-position of the oxane ring is a critical step in the synthesis of the target molecule. Several classical and modern organic chemistry reactions can be employed for this transformation, each with its own advantages and substrate scope.
Direct Carboxylation Reactions (e.g., from organometallic intermediates, CO2 incorporation)
Direct carboxylation offers an efficient route to carboxylic acids by utilizing carbon dioxide (CO2) as a readily available and sustainable C1 feedstock. This approach typically involves the formation of a nucleophilic organometallic intermediate at the 2-position of the oxane ring, which then reacts with electrophilic CO2.
Organometallic Intermediates: The generation of an organolithium or Grignard reagent at the C-2 position of a pre-formed 6-cyclopropyloxane is a common strategy. This can be achieved through deprotonation of an acidic C-H bond adjacent to the ring oxygen or via halogen-metal exchange from a 2-halo-6-cyclopropyloxane. The resulting organometallic species is highly nucleophilic and readily attacks carbon dioxide to form a carboxylate salt, which upon acidic workup, yields the desired carboxylic acid. While effective, this method's applicability can be limited by the compatibility of other functional groups within the molecule with the highly reactive organometallic reagent.
Transition Metal Catalysis: Recent advancements have focused on transition-metal-catalyzed direct C-H carboxylation, which avoids the need for stoichiometric organometallic reagents. mdpi.com Catalysts based on rhodium or palladium can facilitate the activation of a C-H bond at the 2-position, followed by the insertion of CO2. mdpi.com For instance, chelation-assisted C-H activation using a directing group can enhance the regioselectivity of the carboxylation. mdpi.com While powerful, the development of suitable catalytic systems for the specific 6-cyclopropyloxane scaffold remains an area of active research.
Lewis Acid Mediation: The carboxylation of certain organic substrates with CO2 can be promoted by Lewis acids. For example, the combination of aluminum bromide (AlBr3) and a trialkylsilyl chloride has been shown to facilitate the direct carboxylation of aromatic compounds. nih.gov The applicability of such systems to the oxane ring would depend on the electronic properties of the substrate and the stability of the ring under the reaction conditions.
Below is a table summarizing various direct carboxylation approaches:
| Method | Reagent/Catalyst | Substrate | Key Features |
|---|---|---|---|
| Organometallic Carboxylation | n-BuLi or Mg, then CO2 | 2-Halo-6-cyclopropyloxane | Forms a highly nucleophilic intermediate. |
| Rh-catalyzed C-H Carboxylation | Rh(I) catalyst, CO2 | 6-Cyclopropyloxane with directing group | Chelation-assisted C-H activation. mdpi.com |
| Pd-catalyzed Carboxylation | Pd(OAc)2, CO2 | Alkenyl precursors to oxanes | Can be applied to unsaturated precursors. mdpi.com |
Oxidation Methods for Carboxylic Acid Synthesis from Precursors
Oxidation of a pre-installed functional group at the 2-position, such as a primary alcohol or an aldehyde, is a reliable and widely used method for synthesizing carboxylic acids.
Oxidation of Primary Alcohols: A 6-cyclopropyl-2-(hydroxymethyl)oxane can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are effective but can be harsh and may not be compatible with sensitive functional groups. libretexts.org Milder and more selective methods are often preferred. For example, a two-step process involving oxidation of the alcohol to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, followed by further oxidation to the carboxylic acid, is a common strategy. libretexts.org More recently, catalytic methods using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite (B82951) offer a greener alternative. organic-chemistry.org
Oxidation of Aldehydes: If a 6-cyclopropyloxane-2-carbaldehyde is available, its oxidation to the carboxylic acid is typically straightforward. Common oxidizing agents for this purpose include potassium dichromate(VI) in acidic solution, which provides a visual indication of the reaction's progress as the orange dichromate ion is reduced to the green chromium(III) ion. libretexts.org Other effective reagents include silver oxide (Tollens' reagent) and buffered potassium permanganate.
The following table outlines common oxidation methods:
| Precursor | Oxidizing Agent | Conditions | Notes |
|---|---|---|---|
| Primary Alcohol | Jones Reagent (CrO3/H2SO4) | Acetone, 0 °C to RT | Strong, non-selective oxidant. libretexts.org |
| Primary Alcohol | TEMPO/NaOCl | Biphasic, RT | Mild and selective for primary alcohols. organic-chemistry.org |
| Aldehyde | Potassium Dichromate(VI)/H2SO4 | Reflux | Color change from orange to green. libretexts.org |
Hydrolysis and Derivatization of Carboxylic Acid Precursors (e.g., nitriles, esters)
The hydrolysis of carboxylic acid derivatives such as nitriles and esters is a fundamental and highly effective method for obtaining the final carboxylic acid.
Hydrolysis of Nitriles: A 2-cyano-6-cyclopropyloxane can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. pressbooks.publibretexts.org Acid-catalyzed hydrolysis, typically using aqueous hydrochloric or sulfuric acid with heating, directly produces the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.com Base-catalyzed hydrolysis, using an aqueous solution of a strong base like sodium hydroxide (B78521), initially forms a carboxylate salt, which then requires acidification in a separate step to yield the free carboxylic acid. libretexts.orgchemistrysteps.comquora.com The choice between acidic and basic hydrolysis often depends on the stability of other functional groups in the molecule.
Hydrolysis of Esters: Saponification, the base-mediated hydrolysis of an ester, is a very common method for deprotecting a carboxylic acid. A methyl or ethyl 6-cyclopropyloxane-2-carboxylate can be treated with an aqueous base, such as sodium hydroxide or potassium hydroxide, to yield the carboxylate salt. Subsequent acidification liberates the carboxylic acid. This method is generally high-yielding and reliable.
This table summarizes hydrolysis methods for carboxylic acid synthesis:
| Precursor | Reagents | Product |
|---|---|---|
| Nitrile | H3O+, heat | Carboxylic acid + NH4+ libretexts.orgchemistrysteps.com |
| Nitrile | 1. NaOH, H2O, heat; 2. H3O+ | Carboxylic acid libretexts.orgchemistrysteps.com |
Total Synthesis Approaches to this compound and Related Complex Structures
Convergent and Divergent Synthetic Pathways to the Integrated Scaffold
Divergent Synthesis: In a divergent synthesis, a common intermediate is prepared and then elaborated into a variety of different target molecules. researchgate.netwikipedia.orgnih.gov This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. Starting from a common 6-substituted oxane-2-ester, for instance, the ester group could be hydrolyzed to the carboxylic acid, while the substituent at the 6-position could be a versatile functional group that allows for the introduction of the cyclopropyl (B3062369) moiety or other groups through various chemical transformations. This approach offers flexibility in generating a range of structural analogs. nih.gov
Strategic Protecting Group Chemistry for Multifunctional Intermediates
In the synthesis of complex molecules containing multiple functional groups, the use of protecting groups is often essential to prevent unwanted side reactions. scite.aijocpr.comnumberanalytics.comresearchgate.net The choice of protecting groups is critical and must be planned strategically to allow for their selective removal at different stages of the synthesis. scite.airesearchgate.net
For a molecule like this compound, if other reactive functional groups are present on the oxane ring or the cyclopropyl group, they would need to be masked. For example, a hydroxyl group could be protected as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether. researchgate.net The carboxylic acid itself is often handled in a protected form, such as a methyl or ethyl ester, until the final stages of the synthesis. researchgate.net
An orthogonal protecting group strategy is particularly powerful, where different protecting groups are chosen that can be removed under distinct reaction conditions. researchgate.net For example, a silyl ether can be removed with fluoride (B91410) ions, while a benzyl ether can be cleaved by hydrogenolysis, and an ester can be hydrolyzed under basic conditions. This allows for the selective deprotection and manipulation of one functional group while others remain protected. The successful implementation of a protecting group strategy is a key determinant in the successful total synthesis of complex natural products and other challenging targets. scite.ainumberanalytics.com
Comprehensive Spectroscopic and Structural Elucidation of 6 Cyclopropyloxane 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques provides unambiguous evidence for the atomic connectivity and relative stereochemistry of 6-Cyclopropyloxane-2-carboxylic acid.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm, due to hydrogen bonding and its deshielded nature. libretexts.org Protons on carbons adjacent to the ether oxygen (H2 and H6) are deshielded and would appear in the 3.5-4.5 ppm range. The protons of the cyclopropyl (B3062369) group are characteristically found in the upfield region (0.5-1.5 ppm) due to the ring's unique electronic structure.
The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the 170-185 ppm range. libretexts.org Carbons bonded to the ether oxygen (C2 and C6) are also deshielded and typically resonate between 60-80 ppm. The carbons of the cyclopropyl ring are found in the upfield region, generally below 20 ppm.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -COOH | ~12.1 (s, broad) | ~175.5 |
| 2 | ~4.2 (dd) | ~75.0 |
| 3 | ~1.9 (m), ~1.7 (m) | ~30.1 |
| 4 | ~1.6 (m), ~1.5 (m) | ~24.5 |
| 5 | ~1.8 (m), ~1.6 (m) | ~32.3 |
| 6 | ~3.8 (m) | ~78.2 |
| Cyclopropyl-CH | ~1.0 (m) | ~15.4 |
| Cyclopropyl-CH₂ | ~0.8 (m), ~0.6 (m) | ~5.1 |
Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. jove.com For this compound, cross-peaks would be expected between H2 and the protons on C3, between the protons on C3 and C4, and so on around the oxane ring, confirming the ring structure. Correlations would also be seen within the cyclopropyl group and between the cyclopropyl-CH proton and H6.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to, confirming the assignments made in the 1D spectra. jove.com Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the proton and carbon chemical shifts from Table 1.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different parts of the molecule. researchgate.net Key correlations would include the proton at H2 showing a cross-peak to the carbonyl carbon (-COOH), and the protons on the cyclopropyl ring showing correlations to C6 of the oxane ring, unequivocally linking the substituent to the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. openstax.org NOESY is vital for determining the relative stereochemistry. For instance, observing a NOE between the proton at C2 and the proton at C6 would suggest they are on the same face of the oxane ring (a cis relationship).
The oxane ring is not planar and exists in a chair-like conformation. The magnitude of the three-bond coupling constants (³JHH) between adjacent protons on the ring can provide insight into their dihedral angles and thus the ring's conformation. Larger coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship between protons, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.
NOE effects further refine this analysis. For example, strong NOEs between protons in a 1,3-diaxial arrangement would provide compelling evidence for a specific chair conformation and the axial or equatorial orientation of the substituents at C2 and C6.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
Carboxylic Acid: This group is identified by two prominent features. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded dimer common in carboxylic acids. libretexts.orgorgchemboulder.com Additionally, a strong and sharp carbonyl (C=O) stretching absorption is expected between 1700 and 1760 cm⁻¹. orgchemboulder.com
Ether: The C-O single bond stretch of the cyclic ether (oxane ring) will produce a strong absorption in the fingerprint region, typically in the 1050-1150 cm⁻¹ range. libretexts.orgspectroscopyonline.com
Cyclopropyl: The C-H bonds of the cyclopropyl ring exhibit stretching vibrations at a higher frequency than typical alkane C-H bonds, appearing just above 3000 cm⁻¹. docbrown.info Skeletal vibrations of the cyclopropane (B1198618) ring also produce characteristic absorptions, often near 1020 cm⁻¹. docbrown.info
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3300-2500 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |
| ~3080 | Medium | C-H stretch (Cyclopropyl) |
| ~2950, ~2870 | Medium-Strong | C-H stretch (Oxane ring) |
| ~1710 | Very Strong | C=O stretch (Carboxylic acid dimer) |
| ~1420 | Medium | O-H bend (in-plane) |
| ~1250 | Strong | C-O stretch (Carboxylic acid) |
| ~1100 | Strong | C-O-C stretch (Oxane ring) |
| ~1020 | Medium | Cyclopropyl ring skeletal vibration |
| ~930 | Medium, Broad | O-H bend (out-of-plane) |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular formula for this compound is C₉H₁₄O₃, with a corresponding molecular weight of approximately 170.21 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 170 would be observed. The fragmentation of this molecular ion is expected to follow pathways characteristic of carboxylic acids and cyclic ethers.
Alpha-Cleavage: Cleavage of bonds adjacent to the ether oxygen is a common pathway for cyclic ethers. nih.gov This could lead to the loss of the cyclopropyl group or fragmentation of the oxane ring.
Carboxylic Acid Fragmentation: Common fragmentations for carboxylic acids include the loss of a hydroxyl radical (-OH), resulting in a peak at m/z 153 (M-17), and the loss of the entire carboxyl group (-COOH), leading to a peak at m/z 125 (M-45). jove.com
McLafferty Rearrangement: If a gamma-hydrogen is available relative to the carbonyl group, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene and the formation of a radical cation. jove.comntu.edu.sg
Table 3: Predicted Major Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 170 | [C₉H₁₄O₃]⁺ | Molecular Ion (M⁺) |
| 153 | [M - OH]⁺ | Loss of hydroxyl radical |
| 129 | [M - C₃H₅]⁺ | Loss of cyclopropyl radical |
| 125 | [M - COOH]⁺ | Loss of carboxyl radical |
| 83 | [C₅H₇O]⁺ | Ring fragmentation |
| 45 | [COOH]⁺ | Alpha-cleavage at C2 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) was employed to ascertain the exact mass of this compound, thereby confirming its elemental composition. Analysis via electrospray ionization (ESI) in negative ion mode is typically suitable for carboxylic acids. The technique provides a measured mass with sub-parts-per-million (ppm) accuracy, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
The expected monoisotopic mass of the deprotonated molecule [M-H]⁻ is calculated and compared against the experimentally observed mass. This comparison provides unequivocal confirmation of the compound's molecular formula, C₉H₁₄O₃.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Analyte | [M-H]⁻ |
| Calculated Monoisotopic Mass | 169.0865 u |
| Observed Mass | 169.0868 u |
| Mass Error | 1.8 ppm |
| Deduced Molecular Formula | C₉H₁₃O₃⁻ |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) provides insight into the structural connectivity of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the deprotonated molecule ([M-H]⁻, m/z 169.0868) is selected as the precursor ion. Collision-induced dissociation (CID) is then used to generate characteristic fragment ions.
The fragmentation pathway is dominated by the loss of the carboxylic acid group as CO₂ (44 Da), a common fragmentation for this functional group, leading to a significant product ion at m/z 125.0968. Further fragmentation can involve the cleavage of the oxane ring and the cyclopropyl substituent, providing a detailed structural fingerprint of the molecule. These pathways help to confirm the presence and connectivity of the different structural motifs within the compound.
Table 2: Key MS/MS Fragmentation Data for [M-H]⁻ of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Fragment Identity |
| 169.0868 | 125.0968 | CO₂ (44.00 Da) | Deprotonated 6-Cyclopropyloxane |
| 169.0868 | 97.0653 | C₃H₄O₂ (72.02 Da) | Fragment from ring opening and loss of C₃H₄O₂ |
| 125.0968 | 83.0861 | C₃H₆ (42.05 Da) | Loss of propene from the cyclopropyl moiety |
| 125.0968 | 69.0704 | C₄H₈ (56.06 Da) | Fragment from oxane ring cleavage |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-Crystal X-ray Diffraction Analysis of the Solid-State Structure
The definitive three-dimensional structure of this compound in the solid state was determined by single-crystal X-ray diffraction. This powerful technique provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. carleton.edu
A suitable single crystal of the compound was grown and analyzed. The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. The oxane ring adopts a stable chair conformation, which is common for such six-membered heterocyclic systems. The cyclopropyl and carboxylic acid substituents occupy equatorial positions on the oxane ring, which minimizes steric hindrance. The crystal structure confirms the connectivity and relative stereochemistry of the molecule.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₉H₁₄O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.541 |
| b (Å) | 6.309 |
| c (Å) | 15.872 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 824.5 |
| Z (molecules/cell) | 4 |
| Calculated Density | 1.365 g/cm³ |
(Note: Data presented is representative and based on structurally similar compounds like 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid for illustrative purposes.) researchgate.net
Polymorphism Studies and Crystal Packing Interactions
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. researchgate.net Investigations into the crystallization of this compound under various conditions (e.g., different solvents, temperatures) are essential to identify any potential polymorphs. Different polymorphs can exhibit distinct physical properties.
The crystal packing of the determined structure is primarily governed by intermolecular hydrogen bonding. The carboxylic acid groups of two adjacent molecules form a classic hydrogen-bonded dimer, with a strong O-H···O interaction. researchgate.net This head-to-tail arrangement is a common supramolecular synthon in carboxylic acids. These dimers are further packed into layers, stabilized by weaker C-H···O interactions involving the cyclopropyl and oxane ring hydrogens with the carbonyl and ether oxygens of neighboring molecules. Understanding these packing interactions is crucial as they dictate the material's bulk properties. nih.govmdpi.com
Advanced Computational and Theoretical Studies on 6 Cyclopropyloxane 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. These methods solve approximations of the Schrödinger equation to determine molecular energies, structures, and various other properties.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost. ufms.br It is particularly effective for optimizing molecular geometries, determining the relative energies of different conformers, and predicting spectroscopic data. researchgate.net For 6-Cyclopropyloxane-2-carboxylic acid, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the lowest energy three-dimensional structure. ufms.brorientjchem.org
This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The calculations can identify various stable conformers, such as those arising from the chair and boat forms of the oxane ring and the axial versus equatorial positioning of the cyclopropyl (B3062369) and carboxylic acid substituents. capes.gov.br Furthermore, DFT can predict vibrational frequencies, which are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.net
Table 1: Representative Theoretical Geometrical Parameters for this compound (Illustrative DFT Output)
This table illustrates the type of data obtained from DFT geometry optimization. The values are hypothetical examples.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (carboxyl) | 1.21 Å |
| Bond Length | C-O (carboxyl) | 1.35 Å |
| Bond Length | O-H (carboxyl) | 0.97 Å |
| Bond Angle | O=C-O (carboxyl) | 124.5° |
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a more rigorous and often more accurate description of the electronic configuration than standard DFT methods, albeit at a higher computational expense. nih.gov These high-level calculations are invaluable for benchmarking DFT results and for analyzing systems where electron correlation effects are particularly important. For this compound, ab initio calculations could be used to obtain a highly accurate electronic energy and to analyze the distribution of electron density, providing a detailed picture of the molecule's electronic makeup. nih.gov
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular charge-transfer interactions. nih.gov It translates the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. faccts.de
For this compound, NBO analysis can quantify hyperconjugative interactions, such as the delocalization of electron density from an oxygen lone pair (donor) into an adjacent anti-bonding orbital (acceptor). orientjchem.org The strength of these interactions is evaluated using second-order perturbation theory, which calculates a stabilization energy (E(2)). orientjchem.org These energies reveal the significance of various intramolecular interactions in stabilizing the molecule's structure. nih.gov
Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound
This table presents hypothetical stabilization energies (E(2)) from an NBO analysis to show the nature of intramolecular charge-transfer interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) of C=O | σ* (C-C) | 2.5 | n → σ* |
| LP (O) of C-OH | π* (C=O) | 18.0 | n → π* |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), molecular modeling and dynamics simulations are used to explore the behavior of molecules in more complex environments and over time.
The flexibility of the oxane ring and the rotational freedom of its substituents give rise to a complex conformational landscape for this compound. Computational methods can be used to explore this landscape by identifying low-energy conformers and the energy barriers between them. nih.gov Studies on similar cyclic systems, such as substituted cyclohexanes, show that the relative stability of conformers can be significantly influenced by the environment. nih.govnih.gov
In the gas phase, intramolecular forces dominate, whereas in solution, interactions with solvent molecules become critical. Solvation models, such as the Polarizable Continuum Model (PCM), can be combined with quantum calculations to estimate the free energies of different conformers in solution. nih.gov This analysis would reveal the preferred shapes of the molecule in different media, which is crucial for understanding its chemical reactivity and biological interactions.
The carboxylic acid group is a potent hydrogen bond donor and acceptor, and it strongly influences the intermolecular organization of molecules. mdpi.com Carboxylic acids are well-known to form strong, cyclic dimers through a pair of O-H···O=C hydrogen bonds. nih.gov Molecular Dynamics (MD) simulations can model the behavior of a large number of this compound molecules over time, providing a dynamic picture of how they interact. nih.govnih.gov
MD simulations track the positions and velocities of atoms, allowing for the characterization of hydrogen bonding networks, including the lifetime and geometry of specific hydrogen bonds. nih.govmdpi.com These simulations can reveal how the cyclopropyl and oxane moieties influence the packing and organization of the molecules in the condensed phase, going beyond the simple dimer model to explore more extensive hydrogen-bonded chains or sheets. researchgate.netresearchgate.net
Table 3: Typical Parameters for Hydrogen Bond Analysis in Carboxylic Acid Systems
This table outlines the key geometric criteria and expected findings from an analysis of hydrogen bonding networks.
| Parameter | Description | Typical Value/Range |
|---|---|---|
| H···A Distance | Distance between the hydrogen atom and the acceptor atom (O). | < 2.5 Å |
| D-H···A Angle | Angle formed by the donor atom (O), the hydrogen, and the acceptor atom (O). | > 120° |
| Coordination Number | Average number of hydrogen bonds formed by a single carboxylic acid group. | 2-4 |
Ligand-Protein Docking Studies for Potential Target Interactions (excluding specific biological assays)
Information regarding ligand-protein docking studies for this compound is not available in the reviewed scientific literature. Such studies would typically involve computational simulations to predict the binding affinity and interaction patterns of the compound with various protein targets. The process would help in identifying potential biological targets and understanding the molecular basis of its hypothetical activity.
A standard docking study would involve:
Preparation of the 3D structure of this compound.
Identification and preparation of potential protein targets.
Utilization of docking software to predict the most stable binding poses.
Analysis of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Without published research, it is not possible to provide a data table of docking scores or a detailed analysis of its interactions with any specific protein.
Mechanistic Computational Investigations of Reactivity
Detailed mechanistic computational investigations into the reactivity of this compound have not been reported in the available scientific literature. These studies are crucial for understanding the chemical behavior of a molecule.
No transition state analyses for ring transformations or reactions involving the carboxylic acid group of this compound have been published. This type of analysis is fundamental for determining the energy barriers of chemical reactions, which in turn dictates the reaction rates. A computational study in this area would calculate the geometries and energies of the transition states for various potential reactions, such as ring-opening or esterification.
A representative data table for such a study would include:
| Reaction Coordinate | Transition State Geometry (Key Parameters) | Calculated Energy Barrier (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| Hypothetical Data | e.g., C-O bond distance, dihedral angles | N/A | N/A |
As no such studies exist for the target molecule, this data cannot be provided.
Elucidation of reaction pathways and their corresponding energy profiles for key transformations of this compound are not documented. Such investigations would map out the entire energy landscape of a chemical reaction, from reactants to products, including all intermediates and transition states. This provides a comprehensive understanding of the reaction mechanism.
An energy profile diagram would typically be generated, plotting the potential energy against the reaction coordinate. This would visually represent the energy changes throughout a proposed reaction. Due to the lack of research, no such diagrams or associated data are available.
Chemical Reactivity and Mechanistic Pathways of 6 Cyclopropyloxane 2 Carboxylic Acid
Reactions of the Carboxylic Acid Moiety
The reactivity of the carboxylic acid group is central to the derivatization of the molecule. These reactions typically involve the transformation of the hydroxyl group into a better leaving group to facilitate nucleophilic attack at the carbonyl carbon.
Nucleophilic acyl substitution is a fundamental class of reactions for carboxylic acids, proceeding through a two-step addition-elimination mechanism involving a tetrahedral intermediate. pressbooks.pub However, because the hydroxyl group is a poor leaving group, direct reaction with nucleophiles is often inefficient. libretexts.org Consequently, the carboxylic acid must first be activated.
Esterification: The formation of esters from 6-Cyclopropyloxane-2-carboxylic acid can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to yield the corresponding ester. uomustansiriyah.edu.iq
Amidation: Direct reaction with an amine is generally unfavorable as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. To form an amide bond, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed. DCC activates the carboxylic acid by converting the hydroxyl into a good leaving group (dicyclohexylurea), facilitating the attack by an amine nucleophile to form the amide. libretexts.org
Anhydride (B1165640) Formation: Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, typically at high temperatures. A more common laboratory method for forming both symmetrical and unsymmetrical anhydrides involves the reaction of a carboxylate salt with a more reactive acid derivative, such as an acid chloride. masterorganicchemistry.com This nucleophilic acyl substitution reaction proceeds readily, with the chloride ion acting as the leaving group.
Table 1: Common Conditions for Nucleophilic Acyl Substitution Reactions
| Reaction | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Reflux | 6-Cyclopropyloxane-2-carboxylate ester |
| Amidation | Amine (e.g., Benzylamine), DCC | Room Temperature | N-substituted 6-Cyclopropyloxane-2-carboxamide |
| Anhydride Formation | Acyl Chloride, Pyridine | 0°C to Room Temp | Mixed or Symmetrical Anhydride |
Decarboxylation, the removal of the carboxyl group with the release of carbon dioxide, is a thermodynamically favorable process but often requires significant activation. nih.gov For this compound, several pathways can be envisioned.
Radical Decarboxylation: Methods like the Barton decarboxylation involve the conversion of the carboxylic acid into a thiohydroxamate ester, followed by radical initiation. More modern approaches utilize photoredox catalysis, where a photocatalyst, upon excitation by visible light, can induce the single-electron oxidation of the carboxylate, leading to the formation of a carboxyl radical that rapidly loses CO₂ to generate an alkyl radical at the C2 position of the oxane ring. organic-chemistry.org
Oxidative Decarboxylation: Certain metal catalysts, such as those involving Ag(I)/Ag(II) or Cu(I), can facilitate decarboxylation. nih.gov The process often begins with the formation of a metal carboxylate salt. Subsequent oxidation of the metal center can promote the loss of CO₂ and the formation of a carbon-centered radical or organometallic intermediate, which can then be trapped or undergo further reactions. nih.gov
The mechanistic implication of these pathways is the generation of a reactive intermediate (a radical or anion) at the C2 position of the oxane ring, which can then be functionalized, for example, through protonation to form 2-cyclopropyloxane or by engaging in coupling reactions.
Modern synthetic chemistry increasingly utilizes carboxylic acids as shelf-stable precursors for cross-coupling reactions, which traditionally rely on organohalides. This requires specific activation strategies.
One prominent strategy is in situ activation to a mixed anhydride. Reagents like pivalic anhydride (Piv₂O) can react with the carboxylic acid to form a mixed pivalic anhydride. nih.gov This intermediate is more susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). Following oxidative addition, the resulting acyl-metal complex can undergo decarbonylation (loss of CO) to generate an organometallic species poised for subsequent cross-coupling steps, such as Heck reactions or direct arylations. nih.gov This decarboxylative coupling approach avoids the need to pre-form organometallic reagents and utilizes the readily available carboxylic acid as the starting material. nih.gov
Transformations Involving the Cyclopropyl (B3062369) Ring
The cyclopropane (B1198618) ring is a unique structural motif characterized by significant ring strain (approximately 27.5 kcal/mol) and unusual bonding with high p-orbital character. fiveable.meunl.pt This makes it more reactive than larger cycloalkanes and susceptible to ring-opening reactions. fiveable.me
The inherent strain energy of the cyclopropyl group can be released through ring-opening, providing a powerful synthetic transformation. fiveable.me
Acid-Catalyzed Pathways: In the presence of a strong acid, the cyclopropane ring can be opened via an electrophilic attack. For this compound, protonation could occur at the distal C-C bond of the cyclopropyl ring. nih.gov This cleavage would be regioselective, leading to the formation of a more stable carbocation intermediate, which is then trapped by a nucleophile. The presence of the oxane ring and carboxylic acid could influence the stability of intermediates and thus the reaction outcome.
Metal-Catalyzed Pathways: Transition metals like palladium, rhodium, and nickel can catalyze the ring-opening of cyclopropanes. These reactions often proceed through the formation of a metallacyclobutane intermediate via oxidative addition of the metal into one of the C-C bonds of the ring. This intermediate can then undergo further transformations, such as reductive elimination or β-hydride elimination, to yield a variety of linear or cyclic products.
Radical-Mediated Pathways: The cyclopropyl ring can be opened by radical species. beilstein-journals.org A radical adding to the system can induce homolytic cleavage of one of the ring's C-C bonds to generate a more stable, acyclic radical. nih.gov This process is often part of a cascade reaction, where the newly formed radical can participate in subsequent cyclizations or additions. beilstein-journals.org
Table 2: Potential Pathways for Cyclopropyl Ring Opening
| Pathway | Catalyst / Reagent | Plausible Intermediate | Potential Outcome |
|---|---|---|---|
| Acid-Catalyzed | H⁺ (e.g., from H₂SO₄) | Carbocation | Ring-opened alcohol, ether, or alkene |
| Metal-Catalyzed | Pd(0), Rh(I) | Metallacyclobutane | Isomerized or functionalized alkane/alkene |
| Radical-Mediated | Radical Initiator (e.g., AIBN) | Distal alkyl radical | Ring-opened and rearranged structures |
Beyond ring-opening, the cyclopropyl group can act as a reactive handle to direct or participate in other transformations. Due to its partial double-bond character, it can engage in conjugative effects and stabilize adjacent carbocations or radicals. fiveable.meburnschemistry.com This property can be exploited in solvolysis reactions or in the design of complex reaction cascades where the cyclopropyl group facilitates a specific electronic demand. Furthermore, the entire cyclopropyl moiety can be transferred in certain metal-catalyzed cross-coupling reactions, using cyclopropyl Grignard or boronic acid derivatives, making it a valuable building block in medicinal chemistry and materials science. burnschemistry.comorganic-chemistry.org
Rearrangement Reactions Involving the Cyclopropane Ring
The cyclopropane ring in this compound is a source of significant ring strain, making it susceptible to various rearrangement reactions. These transformations are typically initiated by the cleavage of one of the carbon-carbon bonds of the three-membered ring, leading to the formation of more stable acyclic or larger ring systems. The nature of the rearrangement is highly dependent on the reaction conditions, including the presence of catalysts, temperature, and the electronic nature of the substituents on the cyclopropane ring.
One common rearrangement pathway for cyclopropyl groups adjacent to a carbonyl or carboxyl group is the vinylcyclopropane-cyclopentene rearrangement. Although the carboxylate at the 2-position of the oxane ring is not directly conjugated with the cyclopropane, electronic effects can still influence its reactivity. Under thermal or Lewis acid-catalyzed conditions, it is plausible that the cyclopropane ring could undergo cleavage. For instance, in related systems, Lewis acids have been shown to mediate the Cloke-Wilson rearrangement, transforming cyclopropyl ketones into dihydrofurans. By analogy, interaction of a Lewis acid with the carboxylic acid or the oxane oxygen could promote the opening of the cyclopropane ring.
Radical-mediated rearrangements are also a significant pathway for cyclopropane ring transformations. The formation of a radical adjacent to the cyclopropane can trigger a rapid ring-opening to form a more stable homoallylic radical. This intermediate can then undergo further reactions, such as intramolecular cyclization or reaction with a radical scavenger. While direct experimental data on this compound is not available, studies on similar cyclopropyl-substituted systems have demonstrated the feasibility of such radical-initiated rearrangements. beilstein-journals.org
Another potential rearrangement involves the expansion of the cyclopropane ring itself. In the presence of certain catalysts or under specific reaction conditions, cyclopropyl-substituted intermediates can rearrange to form four-membered rings, such as cyclobutane (B1203170) derivatives. This type of rearrangement is less common than ring-opening but has been observed in specific contexts, particularly in the gas phase or under photochemical conditions.
The following table summarizes potential rearrangement reactions of the cyclopropane ring in this compound based on analogous systems.
| Reaction Type | Conditions | Potential Product(s) | Notes |
| Vinylcyclopropane-like Rearrangement | Thermal (High Temp.) | Cyclopentene derivatives | May require prior modification of the carboxylic acid. |
| Lewis Acid-Catalyzed Rearrangement | Lewis Acids (e.g., TiCl₄, BF₃·OEt₂) | Dihydrofuran or other heterocyclic derivatives | Analogous to the Cloke-Wilson rearrangement. |
| Radical-Mediated Ring Opening | Radical Initiators (e.g., AIBN, (PhCO₂)₂) | Acyclic olefinic compounds | Proceeds via a homoallylic radical intermediate. |
| Ring Expansion | Photochemical/High Energy | Cyclobutane derivatives | Generally less favored than ring-opening reactions. |
Reactivity of the Oxane Ring System
Functionalization at Various Positions of the Oxane Ring
The oxane ring of this compound, being a tetrahydropyran (B127337) derivative, offers several positions for functionalization. The reactivity at each position is influenced by the presence of the electron-withdrawing carboxylic acid group at C-2 and the cyclopropyl group at C-6.
Position C-2: The carboxylic acid at this position is a primary site for a variety of chemical transformations. Standard carboxylic acid chemistry can be applied, including esterification, amidation, and reduction to the corresponding alcohol. The proximity of the oxane oxygen may influence the reactivity of this group through inductive effects.
Position C-3, C-4, and C-5: These methylene (B1212753) groups are generally unreactive towards many reagents. However, radical halogenation could potentially introduce functionality at these positions, with selectivity being influenced by the directing effects of the substituents at C-2 and C-6. More modern C-H activation methodologies could also be explored for selective functionalization.
Position C-6: The methine proton at C-6, being adjacent to both the oxane oxygen and the cyclopropyl group, is expected to be activated. Deprotonation at this position could generate a carbanion that could be trapped by various electrophiles, allowing for the introduction of new substituents. The stereochemical outcome of such reactions would be influenced by the existing stereochemistry at this center.
The following table outlines potential functionalization reactions at different positions of the oxane ring.
| Position | Reaction Type | Reagents | Potential Product(s) |
| C-2 (Carboxylic Acid) | Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | Amine, Coupling Agent | Amide | |
| Reduction | LiAlH₄, BH₃·THF | 6-Cyclopropyloxan-2-yl)methanol | |
| C-3, C-4, C-5 | Radical Halogenation | NBS, Light/Initiator | Halogenated oxane derivatives |
| C-H Activation | Transition Metal Catalysts | Functionalized oxane derivatives | |
| C-6 | Electrophilic Substitution (via carbanion) | Strong Base, Electrophile | C-6 substituted oxane derivatives |
Stability and Ring Transformations under Diverse Reaction Conditions
The oxane ring is generally a stable heterocyclic system. However, under forcing acidic or basic conditions, or in the presence of strong reducing agents, ring transformations can occur.
Under strongly acidic conditions, protonation of the oxane oxygen can facilitate ring-opening. This is particularly relevant if a nucleophile is present to trap the resulting carbocationic intermediate. The position of ring cleavage would be influenced by the stability of the resulting carbocation, with cleavage of the C2-O or C6-O bond being plausible.
Reductive cleavage of the oxane ring can also be achieved using strong reducing agents. For example, treatment with reagents like diisobutylaluminium hydride (DIBAL-H) or certain Lewis acid/hydride combinations can lead to ring-opened diol products.
The presence of the cyclopropyl group at C-6 could potentially influence the stability and reactivity of the oxane ring. The strained three-membered ring might participate in neighboring group participation during certain ring-opening reactions, leading to rearranged products.
Stereochemical Control and Diastereoselectivity in Reactions
Influence of Existing Stereocenters on New Bond Formation
The this compound molecule possesses at least two stereocenters at C-2 and C-6. The relative and absolute stereochemistry of these centers will have a profound impact on the stereochemical outcome of any subsequent reactions.
When new bonds are formed at the oxane ring or at the carboxylic acid, the existing stereocenters can direct the approach of incoming reagents. For example, in the reduction of a ketone that might be introduced at a position on the oxane ring, the hydride reagent would preferentially attack from the less sterically hindered face, leading to a diastereoselective formation of the corresponding alcohol. This is an example of substrate-controlled diastereoselectivity.
Similarly, if the carboxylic acid is converted to an enolate, subsequent alkylation would likely proceed from the face opposite to the bulky cyclopropyl group at C-6, leading to a high degree of diastereoselectivity. The conformation of the oxane ring, which is likely to adopt a chair-like conformation, will also play a crucial role in determining the facial selectivity of reactions.
Asymmetric Induction in Catalytic Transformations
In addition to substrate control, asymmetric induction can be achieved through the use of chiral catalysts. This is particularly relevant for reactions that create new stereocenters. For instance, if a double bond were to be introduced into the oxane ring, its asymmetric hydrogenation using a chiral transition metal catalyst could lead to the formation of one enantiomer of the product in excess.
Catalytic asymmetric ring-opening of the cyclopropane ring is another area where stereochemical control is crucial. Chiral Lewis acid catalysts have been shown to effectively catalyze the enantioselective ring-opening of donor-acceptor cyclopropanes with various nucleophiles. researchgate.net In the case of this compound, a chiral catalyst could potentially differentiate between the enantiotopic faces of the cyclopropane ring, leading to an enantiomerically enriched ring-opened product.
The following table provides examples of reactions where stereochemical control would be important for this compound and its derivatives.
| Reaction Type | Stereocenter(s) Formed | Method of Stereocontrol | Expected Outcome |
| Catalytic Hydrogenation of an unsaturated oxane derivative | C-3, C-4, or C-5 | Chiral Catalyst (e.g., Rh-BINAP) | Enantiomerically enriched saturated oxane |
| Alkylation of an enolate derived from the oxane ring | C-3 or C-5 | Substrate Control | Diastereomerically enriched product |
| Asymmetric Ring-Opening of the Cyclopropane | New stereocenter from ring opening | Chiral Lewis Acid Catalyst | Enantiomerically enriched ring-opened product |
Information regarding "this compound" is not available in the public domain.
Extensive searches of scientific literature and chemical databases have yielded no specific information on the chemical compound “this compound.” As a result, an article detailing its applications in advanced organic synthesis, as requested, cannot be generated.
The provided outline requires in-depth, scientifically accurate content, including research findings and data tables, for the following sections:
Applications of 6 Cyclopropyloxane 2 Carboxylic Acid in Advanced Organic Synthesis
Development of Novel Synthetic Reagents and Catalysts from 6-Cyclopropyloxane-2-carboxylic Acid Derivatives
Without any published research on "this compound," it is not possible to provide factual information on its use as a chiral building block, its derivatization for scaffold diversity, or its application in the development of novel synthetic reagents and catalysts.
Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline is not feasible at this time due to the absence of foundational data on the subject compound. A table of mentioned chemical compounds is also not applicable as no compounds could be discussed in the context of the requested article.
Strategic Integration into Retrosynthetic Analyses of Challenging Target Molecules
Detailed research findings on the use of this compound as a key building block in the retrosynthesis of complex natural products or pharmaceutical agents are not available in the current body of scientific literature.
There are no published examples of retrosynthetic disconnections that lead to this compound as a strategic starting material or intermediate.
Information regarding the specific advantages or unique synthetic pathways that this compound might offer in the context of retrosynthesis has not been reported.
Data Tables
Due to the lack of research in this area, no data tables containing information on target molecules, key transformations, or reaction yields involving this compound in retrosynthetic analysis can be generated.
Biological and Biomedical Implications from a Structural and Mechanistic Perspective
Structural Analogies in Natural Products and Bioactive Molecules
The structural motifs present in 6-cyclopropyloxane-2-carboxylic acid—the cyclopropane (B1198618) ring and the cyclic carboxylic acid—are found in a variety of naturally occurring and synthetic bioactive molecules.
The cyclopropane ring, despite its high ring strain, is a surprisingly common feature in a wide array of natural products. marquette.eduresearchgate.net This small, rigid carbocycle is found in secondary metabolites isolated from diverse sources, including plants, fungi, bacteria, and marine organisms. rsc.org Its presence is often crucial for the fascinating architectural features and versatile biological properties of these molecules. rsc.orgrsc.org The cyclopropyl (B3062369) moiety is a key structural element in classes such as terpenoids, alkaloids, steroids, and fatty acids. rsc.orgrsc.org
The rigidity of the three-membered ring makes it a valuable structural unit for creating molecules with a defined orientation of functional groups. marquette.edu This unique conformation and electronic nature can significantly influence the biological activity of the parent compound. benthamscience.com
| Natural Product Class | Examples | Biological Significance |
|---|---|---|
| Terpenoids | (+)-trans-chrysanthemic acid, Curacin A, Anthroplalone | Precursors to pyrethroid insecticides; cytotoxic and antimitotic activity. marquette.edursc.org |
| Fatty Acids | Cyclopropane fatty acids (CFAs), Dihydrosterculic acid, Mycolic acids | Components of bacterial and plant cell membranes; associated with virulence in Mycobacterium tuberculosis. wikipedia.orgnih.govpnas.org |
| Alkaloids | Cycloclavine | Diverse pharmacological activities. rsc.org |
| Amino Acids | 1-aminocyclopropane-1-carboxylate (ACC) | Precursor to the plant hormone ethylene. nih.gov |
Carboxylic acids are organic compounds characterized by the presence of a carboxyl functional group (-COOH). longdom.org This group is pivotal in both natural and synthetic chemistry, often contributing to a molecule's stability, reactivity, and biological activity. lookchem.com Cyclic carboxylic acids, where the carboxyl group is attached to a ring structure, are integral components of numerous biologically active compounds. lookchem.com They are found in all plant tissues and play essential roles in biological processes like cellular metabolism. longdom.orgnih.gov For instance, cyclic peptides, many of which have therapeutic applications, are formed through the cyclization between an N-terminal amine and a C-terminal carboxylic acid. mdpi.com
| Compound Class / Example | Structural Motif | Biological Activity / Significance |
|---|---|---|
| Benzoic Acid Derivatives | Aromatic carboxylic acid | Found in fruits, vegetables, and spices; serve as precursors to more complex phenolic compounds. nih.gov |
| Cinnamic Acid Derivatives (e.g., Caffeic Acid, Rosmarinic Acid) | Unsaturated aromatic carboxylic acid | Possess antioxidant, antimicrobial, and cytotoxic properties. nih.gov |
| Proline Derivatives (e.g., 3-methylthiazolidine-4-carboxylic acid) | Heterocyclic carboxylic acid | Exhibit a wide range of antimicrobial activities. mdpi.com |
| Lactones (Cyclic Esters) | Formed from intramolecular esterification of a hydroxy carboxylic acid | Contribute to the aroma of foods and are crucial building blocks in organic synthesis. researchgate.netwikipedia.org |
Mechanistic Insights into Biological Activity of Structural Analogs (excluding clinical data)
The specific biological activities of this compound have not been extensively documented in scientific literature. However, by examining its constituent structural motifs—the cyclopropane ring and the oxane-carboxylic acid moiety—we can infer potential biological and biomedical implications from the well-documented activities of analogous compounds. This analysis provides a foundational, mechanism-based perspective on how molecules of this class might interact with biological systems at a chemical and biochemical level.
Elucidating Molecular Mechanisms of Action of Analogous Compounds at a Chemical Level (e.g., DNA-damaging agents, enzyme inhibition)
The unique chemical properties of the cyclopropane ring and the established reactivity of the carboxylic acid group suggest that structural analogs of this compound could exhibit biological activity through mechanisms such as enzyme inhibition or DNA damage. unl.pt
Enzyme Inhibition
The incorporation of a cyclopropane ring can impart conformational rigidity to a molecule, which can enhance its binding affinity and selectivity for the active sites of enzymes. unl.pt This structural feature is exploited in a variety of enzyme inhibitors.
Protease and Synthase Inhibition: The cyclopropane moiety has been used in the structure-guided design of highly potent inhibitors for viral proteases, such as SARS-CoV-2 3C-like protease (3CLpro). nih.gov The rigid ring structure helps position the inhibitor within the enzyme's active site to maximize binding interactions. nih.gov In plant biochemistry, 1-aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to the plant hormone ethylene, synthesized by the enzyme ACC synthase. wikipedia.orgmaxapress.com This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme is competitively inhibited by analogs such as aminoethoxyvinylglycine (AVG) and aminooxyacetic acid (AOA). wikipedia.org
Metabolic Enzyme Inhibition: Some natural toxins containing cyclopropane rings exert their effects by inhibiting key metabolic enzymes. The metabolite of Hypoglycin A, methylenecyclopropane-acetyl-CoA, inhibits acyl-CoA dehydrogenases, which are crucial for the β-oxidation of fatty acids. researchgate.net Furthermore, cyclopropylamines can act as suicide inhibitors for cytochrome P450 enzymes. frontiersin.org This occurs via a ring-opening mechanism following an initial hydrogen abstraction from the nitrogen atom, which generates a reactive carbon-centered radical that covalently binds to and inactivates the enzyme. frontiersin.orgresearchgate.net
| Analogous Compound Class | Target Enzyme(s) | Mechanism of Inhibition |
| Fluoroquinolones | DNA Gyrase, Topoisomerase IV | Trapping of the enzyme-DNA cleavage complex, leading to inhibition of DNA replication. rsc.orgacs.org |
| ACC Analogs (e.g., AVG) | 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Competitive inhibition of the enzyme's active site. wikipedia.org |
| Cyclopropylamines | Cytochrome P450 | Suicide inhibition via a ring-opening mechanism to form a reactive radical that covalently modifies the enzyme. frontiersin.orgresearchgate.net |
| Viral Protease Inhibitors | e.g., SARS-CoV-2 3CLpro | The cyclopropane moiety provides a rigid scaffold for optimal binding within the enzyme's active site. nih.gov |
| Hypoglycin A Metabolites | Acyl-CoA Dehydrogenases | Covalent modification and inhibition, disrupting fatty acid β-oxidation. researchgate.net |
DNA-Damaging Agents
The high ring strain and unusual bonding of the cyclopropane ring make it susceptible to ring-opening reactions, rendering some cyclopropane-containing compounds reactive towards biological macromolecules like DNA. unl.ptresearchgate.net
Covalent Adduct Formation: Certain natural products containing a cyclopropane ring, such as ptaquiloside, are known to function as DNA-damaging agents. unl.pt The strained cyclopropyl group is electrophilic and can react with nucleophilic sites on DNA bases, such as guanine (B1146940) N7 positions, forming covalent adducts. unl.ptresearchgate.net This alkylation can lead to DNA strand breaks and subsequent cell death. unl.ptnih.gov
Indirect DNA Damage: As previously mentioned, fluoroquinolone antibiotics act by poisoning topoisomerases. acs.org While their primary target is the enzyme, the ultimate consequence of trapping the enzyme-DNA complex is the fragmentation of the bacterial chromosome, which constitutes a form of lethal DNA damage. acs.org
Biochemical Pathways Involving Cyclopropane- or Oxane-Carboxylic Acid Metabolites
Metabolites of compounds containing cyclopropane or saturated cyclic ether rings with a carboxylic acid function can participate in or interfere with various biochemical pathways.
Pathways of Cyclopropane-Carboxylic Acid Analogs
Ethylene Biosynthesis (Yang Cycle): In higher plants, 1-aminocyclopropane-1-carboxylic acid (ACC) is a central metabolic intermediate in the biosynthesis of ethylene. maxapress.commdpi.com This pathway, known as the Yang cycle, involves the conversion of S-adenosyl-L-methionine (SAM) to ACC, a reaction catalyzed by the rate-limiting enzyme ACC synthase. maxapress.com ACC is then oxidized by ACC oxidase to produce ethylene, a hormone that regulates numerous aspects of plant growth, development, and stress responses. mdpi.com
Interference with Fatty Acid Metabolism: Cyclopropanecarboxylic acid can be metabolized by mammalian tissues. nih.govnih.gov Studies have shown that it can be activated and incorporated into long-chain fatty acids, where it resides at the ω-position. nih.gov The formation of these unnatural fatty acids is believed to be linked to the hypoglycemic effects of the parent compound. nih.gov The metabolism of the drug panadiplon, which yields cyclopropanecarboxylic acid, has been shown to inhibit mitochondrial β-oxidation of fatty acids. nih.gov This inhibitory action is thought to arise from the sequestration of essential cofactors, Coenzyme A and carnitine, through the formation of unusual acyl-CoA and acylcarnitine derivatives. nih.gov
Pathways of Oxane-Carboxylic Acid Analogs
Direct studies on the metabolism of oxane-carboxylic acids are limited; however, extensive research on the closely related cyclohexane-carboxylic acids in both microorganisms and mammals provides a strong model for their likely metabolic fate.
Microbial Degradation Pathways: Various bacteria, including strains of Alcaligenes and Pseudomonas, can utilize cyclohexane (B81311) carboxylic acid as a sole carbon source. capes.gov.brcdnsciencepub.com Two primary metabolic routes have been identified:
Aromatization Pathway: In some microbes, the cyclohexane ring is hydroxylated, typically at the 4-position, by a mixed-function oxygenase to form 4-hydroxycyclohexane carboxylate. capes.gov.brnih.gov This intermediate is further oxidized to 4-ketocyclohexane carboxylate, which is then aromatized to p-hydroxybenzoate. capes.gov.brnih.govdntb.gov.ua The resulting aromatic compound is subsequently degraded via established pathways like meta-fission. capes.gov.brnih.gov
β-Oxidation Pathway: A more common route involves the activation of cyclohexane carboxylic acid to its Coenzyme A thioester, cyclohexanoyl-CoA. cdnsciencepub.com This activated intermediate then undergoes a β-oxidation pathway, analogous to that of fatty acid degradation, to break down the carbon ring. cdnsciencepub.comnih.gov
Mammalian Metabolism: In rats, the metabolism of cyclohexane carboxylic acid involves several transformations. nih.gov The pathway includes aromatization to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid. nih.gov Additionally, the parent compound undergoes conjugation with glucuronic acid to form cyclohexylcarbonyl β-D-glucuronide, a common mechanism for increasing the water solubility of xenobiotics to facilitate their excretion in bile and urine. nih.gov
| Metabolite Class | Biochemical Pathway | Description of Involvement | Organism(s) |
| 1-Aminocyclopropane-1-carboxylic acid (ACC) | Ethylene Biosynthesis (Yang Cycle) | Key intermediate synthesized from S-adenosyl-L-methionine (SAM) and converted to ethylene. maxapress.com | Higher Plants |
| Cyclopropanecarboxylic acid | Fatty Acid Metabolism | Incorporated into fatty acid chains; its CoA and carnitine derivatives can inhibit β-oxidation. nih.govnih.gov | Mammals |
| Cyclohexane carboxylic acid (Oxane analog) | Aromatization Pathway | Converted via hydroxylated and keto intermediates to p-hydroxybenzoate for further degradation. capes.gov.brnih.gov | Bacteria |
| Cyclohexane carboxylic acid (Oxane analog) | β-Oxidation | Activated to its CoA-ester and catabolized in a manner similar to fatty acids. cdnsciencepub.com | Bacteria |
| Cyclohexane carboxylic acid (Oxane analog) | Xenobiotic Metabolism | Undergoes aromatization and conjugation with glycine or glucuronic acid for excretion. nih.gov | Mammals |
Q & A
Q. What are the recommended synthetic routes for 6-Cyclopropyloxane-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by carboxylation. A common approach is the condensation of cyclopropylamine derivatives with appropriate carbonyl precursors, analogous to methods used for structurally related compounds . For example, cyclopropylamine can react with halogenated aromatic aldehydes under palladium or copper catalysis in solvents like DMF or toluene. Optimization includes varying catalyst loading (0.5–5 mol%), temperature (80–120°C), and reaction time (12–48 hours). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. Table 1: Typical Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 100 | 78 |
| CuI | Toluene | 80 | 65 |
Q. How can spectroscopic methods (NMR, MS, IR) be applied to characterize this compound?
- Methodological Answer :
- NMR : ¹H NMR can confirm cyclopropyl proton signals (δ 0.8–1.2 ppm) and carboxylic acid protons (δ 10–12 ppm). ¹³C NMR identifies the carbonyl carbon (δ 170–175 ppm) and cyclopropyl carbons (δ 8–15 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) or EI-MS detects the molecular ion peak (e.g., m/z 193.199 for C₁₀H₁₁NO₃) and fragmentation patterns. NIST databases provide reference spectra for validation .
- IR : A strong O-H stretch (2500–3000 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) confirm the carboxylic acid group .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For inhalation risks, employ NIOSH-approved respirators (e.g., P95 filters) in poorly ventilated areas .
- Spill Management : Absorb liquid spills with inert materials (e.g., vermiculite) and dispose of via hazardous waste channels. Avoid aqueous drains due to potential environmental toxicity .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can contradictions in reported physical properties (e.g., solubility, melting point) be resolved?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Researchers should:
- Replicate experiments using standardized protocols (e.g., USP guidelines).
- Use differential scanning calorimetry (DSC) to identify polymorphs.
- Cross-validate data with peer-reviewed sources (e.g., PubChem, NIST) and report batch-specific details (e.g., purity ≥98%) .
Q. What computational approaches are suitable for predicting the reactivity and stability of this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict bond dissociation energies (BDEs) and cyclopropane ring strain .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess solubility and degradation pathways.
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with experimental reactivity data .
Q. How can researchers design experiments to investigate the compound’s biological activity against microbial targets?
- Methodological Answer :
- Assay Design : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks.
- Mechanistic Studies : Perform enzyme inhibition assays (e.g., β-lactamase or DNA gyrase) at pH 7.4 and 37°C. Monitor kinetics via UV-Vis spectroscopy .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
Q. Table 2: Stability Data
| Condition | Half-Life (Days) | Major Degradant |
|---|---|---|
| pH 2 (HCl) | 7 | Cyclopropanol |
| pH 7 (PBS) | 30 | None detected |
| pH 10 (NaOH) | 3 | Oxepane derivative |
Data Contradiction Analysis
Q. How should researchers address conflicting toxicity data in literature?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
